N-丁酰基甘氨酸甲酯

描述

N-Tiglylglycine methyl ester is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of N-Tiglylglycine methyl ester. For instance, N,N-dimethylglycine methyl ester (DMG-Me) is closely related and has been studied for its conformational states in different phases, which could suggest that N-Tiglylglycine methyl ester may also exhibit different conformations depending on its environment .

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and the use of protecting groups. For example, the asymmetric synthesis of arylglycine derivatives is achieved through the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, which yields high diastereoselectivities and functional versatility for further transformations . This method could potentially be adapted for the synthesis of N-Tiglylglycine methyl ester by choosing appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Tiglylglycine methyl ester can be deduced through spectroscopic methods. The study of DMG-Me using FT-IR spectroscopy and molecular orbital calculations reveals the presence of different ground conformational states in the gas phase and condensed media . This suggests that the molecular structure of N-Tiglylglycine methyl ester could also be analyzed using similar techniques to determine its conformational preferences and stability.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of N-Tiglylglycine methyl ester, they do discuss the reactivity of related compounds. For instance, the N-sulfinyl arylglycine ester products from the asymmetric synthesis mentioned earlier can undergo further transformations, such as protecting group removal and conversion to beta-amino alcohols . These reactions could be relevant to N-Tiglylglycine methyl ester if it shares similar functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine ester derivatives can be characterized using NMR spectroscopy. For example, the study of N-acetylglycine oligomer ethyl esters provides information on intermolecular hydrogen-bonding distances and segment

科学研究应用

低温FT-IR和分子轨道研究

戈麦斯-扎瓦利亚和福斯托(2003年)的研究突出了N,N-二甲基甘氨酸甲酯(DMG-Me)在不同介质中的构象状态,显示其在气相和凝聚介质中的稳定性和构象发生变化。这项研究揭示了相关酯化合物在不同条件下的结构动态,这对于理解类似研究中N-丁酰基甘氨酸甲酯的行为可能是相关的(戈麦斯-扎瓦利亚和福斯托,2003年)。

新的对映异构烯基苯甘氨酸衍生物

Bizhanova等人(2017年)对对映异构烯基苯甘氨酸衍生物的合成研究涉及到创造可能对新材料和药物的开发产生影响的化合物。这种合成衍生物的方法可能为N-丁酰基甘氨酸甲酯在生物活性分子合成中提供新的应用途径(Bizhanova et al., 2017)。

催化不对称合成

埃拉里迪、杰克逊和罗宾逊(2005年)描述了从酯衍生物中催化不对称合成5,5-二甲基脯氨酸的过程,展示了N-丁酰基甘氨酸甲酯在不对称合成中的潜力以及其在生产对映选择性化合物中的应用,这在药物开发和合成化学中至关重要(Elaridi, Jackson, & Robinson, 2005)。

穿透血脑屏障的PET成像前药

Hoffmann等人(2021年)开发了一种穿透血脑屏障的PET成像前药,[18F]ALX5406,用于在大脑中可视化GlyT1,源自代谢中间体糠氨酸(N-甲基甘氨酸)。这项研究展示了酯衍生物在创建神经系统疾病诊断工具中的应用,表明N-丁酰基甘氨酸甲酯在开发成像剂方面可能有潜在应用(Hoffmann et al., 2021)。

气相H/D交换研究

Cox等人(2004年)对钠化的甘氨酸寡聚体的气相H/D交换研究揭示了氨基酸酯的分子结构和反应的见解。这样的研究增进了我们对N-丁酰基甘氨酸甲酯及其类似物的化学性质和反应机制的理解(Cox et al., 2004)。

属性

IUPAC Name |

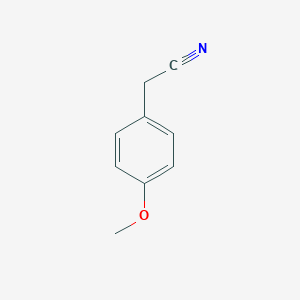

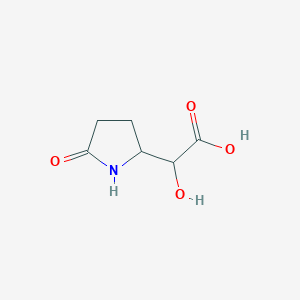

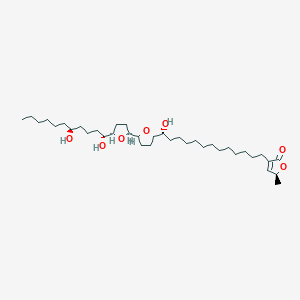

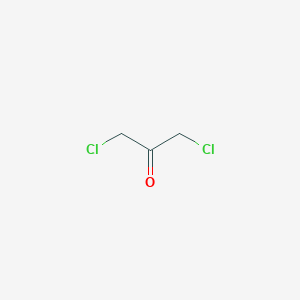

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXGUOYXDBGDS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418641 | |

| Record name | N-Tiglylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tiglylglycine methyl ester | |

CAS RN |

55649-53-1 | |

| Record name | N-Tiglylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)